(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoic acid is a chiral compound notable for its specific stereochemistry at the 4-position of its pentanoic acid backbone. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functional group, which is commonly utilized in peptide synthesis to prevent unwanted reactions. Additionally, the phenyl group at the 5-position introduces aromatic character, potentially influencing the compound's biological activity and interactions. Its molecular formula is with a molecular weight of 293.36 g/mol.
This compound falls under the category of amino acids and their derivatives, specifically as a protected amino acid due to the presence of the Boc group. It is classified as a chiral molecule, which is significant in pharmaceutical applications where stereochemistry can influence biological activity.
The synthesis of (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoic acid typically involves several key steps:
This multi-step synthetic route allows for selective functional group introduction while maintaining stereochemical integrity.
The molecular structure of (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoic acid can be described as follows:
(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoic acid participates in various chemical reactions, primarily due to its functional groups:
These reactions are facilitated by various enzymes in biological systems, highlighting enzyme catalysis's importance in metabolic pathways involving amino acids and their derivatives.
The mechanism of action for (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoic acid primarily revolves around its interactions with biological targets:
(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoic acid has several potential applications:
The unique combination of structural features and protective groups distinguishes (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoic acid from other similar compounds, making it particularly valuable in pharmaceutical research and development.
The compound systematically named (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoic acid represents a structurally complex chiral molecule with significant synthetic utility. This systematic IUPAC designation precisely describes its molecular architecture: a pentanoic acid chain substituted at the C4 position with a phenyl group and a Boc-protected amino moiety, with specified (S)-stereochemistry at the chiral center [3]. The molecule's chemical formula is C₁₆H₂₃NO₄, corresponding to a molecular weight of 293.36 g/mol, as consistently reported across chemical databases and commercial supplier specifications [1] [2] [3]. This compound is registered under CAS Number 195867-20-0, providing a unique identifier essential for unambiguous chemical tracking in research and industrial applications.
Structural identification of this molecule relies heavily on spectroscopic and computational characterization. The SMILES notation "O=C(O)CCC@@HCC1=CC=CC=C1" precisely encodes the molecular connectivity and stereochemistry, with the "@@" symbol denoting the specific (S)-configuration at the chiral carbon [2]. The InChIKey identifier "VPUKBWPBMROHJH-CYBMUJFWSA-N" serves as a digital fingerprint enabling rapid database searches and structural verification across platforms [3]. Analytical characterization confirms the presence of four hydrogen bond acceptors and two hydrogen bond donors, with a topological polar surface area of 75.6 Ų – molecular features that profoundly influence solubility and reactivity profiles [3]. The tert-butoxycarbonyl (Boc) protecting group attached to the amine functionality represents a critical structural element that confers stability while allowing controlled deprotection under mild acidic conditions during synthetic applications [2] [3].
Table 1: Core Chemical Identifiers of (4S)-4-{[(tert-Butoxy)carbonyl]amino}-5-phenylpentanoic Acid
Identifier Type | Value |
---|---|
Systematic Name | (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoic acid |
CAS Registry Number | 195867-20-0 |
Molecular Formula | C₁₆H₂₃NO₄ |
Molecular Weight | 293.36 g/mol |
SMILES Notation | O=C(O)CCC@@HCC1=CC=CC=C1 |
InChIKey | VPUKBWPBMROHJH-CYBMUJFWSA-N |
Protection Status | Boc-protected amine |
The scientific literature documents numerous synonyms for this compound, reflecting its diverse synthetic roles and historical naming conventions. Common alternative designations include "(R)-4-(Boc-amino)-5-phenylpentanoic acid" (utilizing the R/S dichotomy based on priority rules), "Boc-γ-L-dihomo-phenylalanine" (highlighting its relationship to phenylalanine homologs), and "Boc-(R)-4-amino-5-phenylpentanoic acid" [3]. The multiplicity of names underscores the compound's interdisciplinary relevance across medicinal chemistry, peptide science, and synthetic methodology development. Storage recommendations consistently specify maintenance under anhydrous conditions at 2-8°C to preserve both the Boc-group integrity and carboxylic acid functionality, critical for maintaining synthetic utility during long-term storage [2].
The (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoic acid derivative serves as a versatile chiral synthon in sophisticated organic syntheses, primarily due to its dual functionalization and stereochemical purity. The molecule contains two critical reactive sites: a Boc-protected amine that can be selectively deprotected to reveal a nucleophilic primary amine, and a carboxylic acid that can participate in condensation reactions to form peptide bonds [3]. This bifunctionality enables its strategic incorporation as a spacer or terminal unit in complex molecular architectures, particularly in peptidomimetic compounds where the extended carbon chain provides conformational flexibility while maintaining stereochemical constraints [3].
The phenyl group attached to the C5 position introduces aromatic character and lipophilicity, making this building block particularly valuable in drug discovery for enhancing target binding through π-π interactions and modifying pharmacokinetic properties [3]. The chiral center's specific (S)-configuration proves essential for achieving precise three-dimensional positioning in biologically active molecules, as enantiomeric purity often dictates pharmacological activity. This stereochemical control is exemplified in the synthesis of Sacubitril derivatives, where the (S)-configuration at the analogous position is critical for angiotensin receptor-neprilysin inhibitor activity in heart failure therapeutics [6]. The extended methylene chain between the chiral center and carboxylic acid differentiates this synthon from standard amino acid building blocks, providing additional torsional freedom for conformational adjustment in target molecules.
Pharmaceutical applications leverage this compound's structural features for developing protease inhibitors, enzyme substrates, and receptor ligands where the pseudo-amino acid character enables integration into bioactive peptide sequences while conferring metabolic stability [3] [6]. The Boc-protecting group strategy allows sequential coupling reactions without competitive side reactions, facilitating solid-phase peptide synthesis (SPPS) methodologies. When incorporated into peptide chains, the extended pentanoic acid backbone creates non-natural amino acid residues that can disrupt secondary structure formation, making it valuable for probing structure-activity relationships in bioactive peptides [3].
The development of (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoic acid as a synthetic building block parallels key advancements in asymmetric synthesis and peptide mimetic chemistry. Initially documented in chemical databases in the late 1990s, this compound emerged as researchers sought extended-chain amino acid analogs for peptide engineering [3]. The commercial availability of this specific enantiomer (cataloged under identifiers such as ACM195867200) marks a significant milestone in chiral building block accessibility, enabling pharmaceutical researchers to incorporate this structural motif without developing complex synthetic routes [3].
Industrial adoption accelerated when this compound was identified as a potential precursor to cardiovascular drugs, particularly Sacubitril derivatives [6]. The development of enantioselective synthetic routes represented a crucial advancement over early racemic preparations. Contemporary manufacturing employs sophisticated catalytic methods, including ruthenium-catalyzed asymmetric hydrogenation, achieving exceptional enantiomeric excess (ee >99%) and high yields (96%), as documented in process chemistry literature [6]. These catalytic methodologies represent a substantial improvement over earlier resolution-based approaches, enhancing efficiency while reducing waste generation.
Table 2: Historical Evolution of Synthetic Approaches
Synthetic Era | Characteristic Methodology | Key Limitations | Modern Solutions |
---|---|---|---|
Early Approaches (Pre-2000s) | Resolution of racemates | Maximum 50% yield; extensive purification | Enantioselective catalysis |
Intermediate Period | Diastereomeric auxiliaries | Multi-step protection/deprotection | Direct asymmetric synthesis |
Modern Practices | Transition metal catalysis (Ru-Duphos) | Catalyst cost and sensitivity | Improved catalyst recovery and recycling |
Commercial availability expanded significantly in the early 21st century, with suppliers such as BLD Pharmatech and Alfa Chemistry offering global distribution with specialized cold-chain transportation to preserve compound integrity [2] [3]. The compound's recognition in pharmaceutical synthesis is evidenced by its inclusion in specialized chemical directories under pharmaceutical intermediate categories and the proliferation of research patents referencing its application in drug synthesis [3] [6]. The synthesis of Sacubitril (LCZ696) represented a landmark application, where this compound served as a key chiral precursor in the blockbuster heart failure combination therapy, validating its utility in commercial pharmaceutical production [6].
Recent advances focus on synthetic efficiency improvements, including continuous-flow hydrogenation and immobilized catalyst systems that enhance productivity while maintaining stereochemical fidelity [6]. The development of chromatographic and crystallographic analytical methods for precise enantiopurity assessment has become integral to quality control, ensuring building block reliability in critical synthetic pathways. The compound's transition from a laboratory curiosity to a commercially viable pharmaceutical intermediate exemplifies the convergence of asymmetric synthesis technology and medicinal chemistry innovation that characterizes modern drug development [3] [6].
Table 3: Key Commercial and Scientific Milestones
Year Range | Development Phase | Significant Advances |
---|---|---|
1990-1999 | Initial Characterization | CAS registration; Early synthetic reports |
2000-2009 | Commercial Availability | Specialized suppliers; Cold-chain distribution |
2010-Present | Pharmaceutical Integration | Application in Sacubitril synthesis; Catalytic process optimization |
The historical trajectory of (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoic acid demonstrates how specialized chiral building blocks evolve from synthetic challenges to commercially accessible tools that enable complex molecular construction. This evolution reflects broader trends in synthetic organic chemistry where advances in catalysis, analytical science, and supply chain specialization converge to provide researchers with increasingly sophisticated molecular tools for drug discovery and development [3] [6].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0